

A Comparative Analysis of Lu AE98134 and AA43279 on Interneuron Firing

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Compound of Interest

Compound Name: Lu AE98134

Cat. No.: B357949

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This guide provides a detailed comparison of two investigational compounds, **Lu AE98134** and AA43279, focusing on their effects on the firing properties of fast-spiking interneurons. Both molecules act as positive modulators of the voltage-gated sodium channel NaV1.1, a key regulator of neuronal excitability, particularly in inhibitory interneurons. Dysregulation of these interneurons is implicated in various neurological and psychiatric disorders, including epilepsy and schizophrenia, making NaV1.1 an attractive therapeutic target.

Mechanism of Action and Electrophysiological Effects

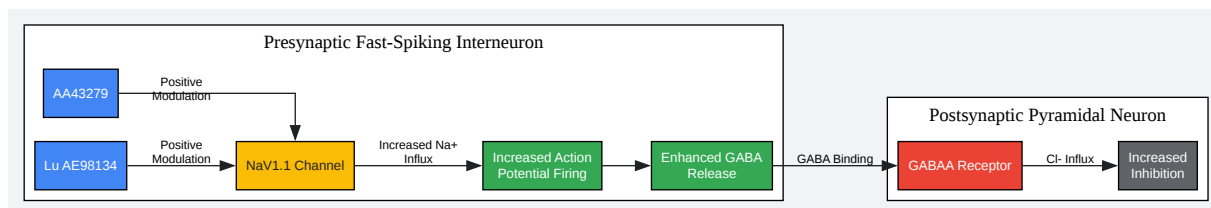
Both **Lu AE98134** and AA43279 enhance the function of NaV1.1 channels, which are predominantly expressed in parvalbumin (PV)-positive fast-spiking interneurons.^{[1][2]} This targeted action aims to boost the activity of these inhibitory neurons, thereby restoring balanced neural circuit function.

Lu AE98134 facilitates the sodium current mediated by NaV1.1 by shifting its activation to more negative values, which means the channel opens with smaller depolarizations.^[2] It also slows the channel's inactivation kinetics and promotes a persistent inward sodium current.^[2] These combined effects lead to a lower threshold for action potential generation, an increased firing frequency, and a shorter spike duration in fast-spiking interneurons.^[2]

AA43279 increases the NaV1.1-mediated current primarily by impairing the fast inactivation kinetics of the channel. This leads to an increased excitability of parvalbumin-expressing, fast-

spiking GABAergic interneurons and an increase in spontaneous inhibitory post-synaptic currents (sIPSCs) recorded from pyramidal neurons.

Below is a diagram illustrating the general signaling pathway affected by these compounds.



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Caption: Signaling pathway of NaV1.1 positive modulators.

Comparative Electrophysiological Data

The following table summarizes the key electrophysiological effects of **Lu AE98134** and AA43279 on fast-spiking interneurons as reported in the literature.

Parameter	Lu AE98134	AA43279
Target	NaV1.1 Voltage-Gated Sodium Channel	NaV1.1 Voltage-Gated Sodium Channel
Primary Mechanism	Shifts activation to more negative values, decreases inactivation kinetics, promotes persistent current.	Impairs fast inactivation kinetics.
Effect on Firing Frequency	Increased.	Increased.
Effect on Action Potential Threshold	Decreased.	Not explicitly stated, but increased excitability is reported.
Effect on Spike Duration	Decreased.	Not explicitly stated.
Effect on Pyramidal Neurons	Not directly reported, but enhanced interneuron firing implies increased inhibition.	No significant change in excitability of pyramidal neurons.
In Vivo Efficacy	Normalizes altered firing properties of FSINs in Dlx5/6+/- mice (a model for schizophrenia).	Anti-convulsive properties in the maximal electroshock seizure threshold test.

Selectivity Profile

An important consideration for any therapeutic compound is its selectivity for the intended target. Off-target effects can lead to undesirable side effects.

AA43279 has been tested for off-target effects on 72 different proteins and exhibited reasonable selectivity. Notably, it showed poor modulation of NaV1.2, NaV1.5, and NaV1.6. The selectivity of **Lu AE98134** is not as extensively detailed in the provided search results, but its primary described action is on NaV1.1.

Experimental Protocols

The findings described above were obtained through a series of key experiments. The general methodologies are outlined below.

In Vitro Electrophysiology in HEK-293 Cells

This method is used to study the effect of the compounds on human NaV1.1 channels expressed in a controlled cellular environment.

- **Cell Culture and Transfection:** Human Embryonic Kidney (HEK-293) cells are cultured and transfected with a plasmid encoding the human NaV1.1 channel.
- **Patch-Clamp Recording:** Whole-cell patch-clamp recordings are performed on the transfected cells.
- **Compound Application:** **Lu AE98134** or AA43279 is applied to the cells at various concentrations.
- **Data Acquisition and Analysis:** Sodium currents are recorded in response to voltage steps. Parameters such as current amplitude, activation and inactivation kinetics, and voltage-dependence are analyzed to determine the compound's effect on channel function.

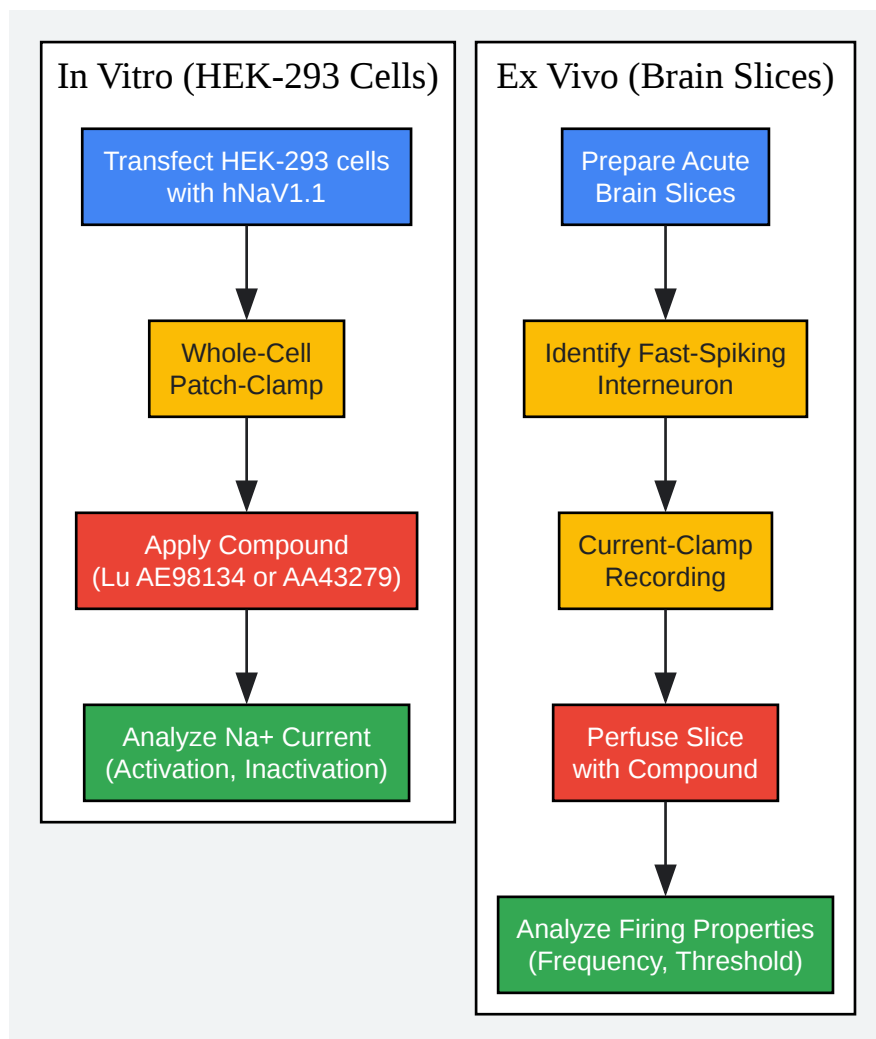
Brain Slice Electrophysiology

This technique allows for the study of the compounds' effects on neurons within a more physiologically relevant neural circuit.

- **Slice Preparation:** Acute brain slices (e.g., from rat or mouse hippocampus or cortex) are prepared.
- **Neuron Identification:** Fast-spiking interneurons are identified based on their electrophysiological properties (e.g., high firing rates, narrow action potentials) and sometimes through post-hoc immunohistochemistry for markers like parvalbumin.
- **Current-Clamp Recordings:** Action potential firing is evoked by injecting depolarizing current steps of varying amplitudes.
- **Compound Perfusion:** The brain slice is perfused with a solution containing **Lu AE98134** or AA43279.

- **Data Analysis:** Changes in firing frequency, action potential threshold, and spike duration are measured and compared before and after compound application. Spontaneous inhibitory postsynaptic currents (sIPSCs) can also be recorded from neighboring pyramidal neurons to assess changes in GABAergic transmission.

The workflow for these electrophysiological experiments is depicted in the following diagram.



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References

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- 2. The sodium channel activator Lu AE98134 normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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